molecular formula C17H20N4O4 B2886220 5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1351596-93-4

5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2886220
CAS RN: 1351596-93-4
M. Wt: 344.371
InChI Key: OTUXTAIIAHFSKU-UHFFFAOYSA-N
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Description

Piperazine derivatives are a class of organic compounds containing a piperazine functional group. They have a wide range of applications in medicinal chemistry due to their pharmacological properties .


Synthesis Analysis

The synthesis of piperazine derivatives often involves the reaction of piperazine with various electrophiles, such as carbonyl compounds . The exact method would depend on the specific substituents in the molecule .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, can be determined using standard laboratory techniques .

Scientific Research Applications

Pharmaceutical Research

The piperazine moiety within the compound is known for its prevalence in pharmaceutical drugs. It often contributes to the biological activity of drug molecules, particularly as a linker or a functional group that interacts with biological targets. This compound could be investigated for its potential use as a central nervous system stimulant or in the development of new therapeutic agents due to the presence of a piperazine ring, which is a common feature in many pharmacologically active compounds .

Analytical Chemistry

In analytical chemistry, this compound could serve as a standard or reference material for chromatographic analysis . Its unique structure would allow for the development of specific detection methods using techniques like gas chromatography-mass spectrometry (GC-MS) or high-pressure liquid chromatography (HPLC) , which are essential for identifying and quantifying substances in complex mixtures .

Anti-Tubercular Agents

Compounds with a piperazine core have been explored for their anti-tubercular properties. This particular compound, with its additional functional groups, could be synthesized and evaluated for activity against Mycobacterium tuberculosis . It may serve as a lead compound for the design of novel anti-tubercular agents, potentially offering a new avenue for treating this challenging disease .

Safety And Hazards

The safety and hazards associated with piperazine derivatives depend on their specific structure. Some piperazine derivatives are used as drugs and are generally safe under prescribed conditions, while others may be toxic .

Future Directions

The future directions in the study of piperazine derivatives could involve the design and synthesis of new derivatives with improved pharmacological properties, the development of more efficient synthesis methods, and further investigation into their mechanisms of action .

properties

IUPAC Name

5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-19-15(22)14(11-18-17(19)24)16(23)21-9-7-20(8-10-21)12-3-5-13(25-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUXTAIIAHFSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione

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